(4-(1H-pyrrol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c22-19-4-3-11-23-20(19)27-18-9-14-25(15-10-18)21(26)16-5-7-17(8-6-16)24-12-1-2-13-24/h1-8,11-13,18H,9-10,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEFDCZFRXSWBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Synthesis of the Piperidine Ring: The piperidine ring is often synthesized via the hydrogenation of pyridine or through the cyclization of 1,5-diaminopentane.
Formation of the Chloropyridine Moiety: The chloropyridine group can be synthesized by chlorination of pyridine using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Final Coupling Reaction: The final step involves coupling the pyrrole-phenyl intermediate with the piperidine-chloropyridine intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anxiolytic Properties
Research indicates that derivatives of piperidine, similar to the compound , exhibit significant potential as non-peptidic selective delta-opioid agonists. These compounds have shown promising anxiolytic and antidepressant-like effects in preclinical models, suggesting that modifications to the piperidine structure can enhance their therapeutic efficacy . The presence of the pyrrole ring may also contribute to these effects by modulating neurotransmitter systems.
Anticancer Activity
Several studies have focused on the anticancer properties of compounds containing pyrrole and piperidine moieties. The structural similarity of the target compound to known anticancer agents suggests that it may possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar frameworks have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Pharmacological Insights
Neuropharmacology
The compound's structural components allow for interactions with multiple neurotransmitter receptors, which is crucial for developing drugs targeting neurological disorders. The incorporation of a chloropyridine moiety may enhance the bioavailability and specificity of the compound towards certain receptor subtypes, potentially leading to improved therapeutic profiles .
Analgesic Effects
Piperidine derivatives have been studied for their analgesic properties, particularly in relation to opioid receptors. The target compound's design suggests it could act similarly, providing pain relief without the adverse effects commonly associated with traditional opioids .
Materials Science Applications
Organic Electronics
The unique electronic properties of compounds like (4-(1H-pyrrol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Studies
Mechanism of Action
The mechanism of action of (4-(1H-pyrrol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The pyrrole and piperidine rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The chloropyridine moiety may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The following analysis compares the compound with three classes of analogs: chloropyridine derivatives , piperidine-containing molecules , and phenyl-pyrrole hybrids . Key properties are summarized in Table 1.
Chloropyridine Derivatives
Chloropyridine moieties are prevalent in agrochemicals (e.g., neonicotinoids) due to their insecticidal activity. For example:
- Imidacloprid: A neonicotinoid with a chloropyridine group shows high affinity for insect nicotinic acetylcholine receptors (nAChRs). However, it lacks the piperidine-pyrrole complexity of the target compound, resulting in lower selectivity for non-target organisms .
- 3-Chloropyridine itself : While reactive, it lacks the extended structure needed for sustained bioactivity. The target compound’s piperidine linker may enhance stability and binding kinetics .
Piperidine-Containing Molecules
Piperidine rings are common in pharmaceuticals (e.g., antihistamines, antipsychotics). Notable analogs include:
- Risperidone: A piperidine-containing antipsychotic.
- Piperine : A natural alkaloid with a piperidine core. While piperine enhances drug bioavailability, the target compound’s synthetic chloropyridine group may confer stronger pesticidal properties .
Phenyl-Pyrrole Hybrids
Pyrrole groups are found in bioactive molecules (e.g., tolmetin, an anti-inflammatory drug). Comparisons include:
- Tolmetin: A pyrrole-acetic acid derivative. The target compound’s phenyl-pyrrole system differs by incorporating a methanone bridge, which could alter metabolic stability and lipophilicity .
- Plant-derived pyrrole alkaloids : These often exhibit antimicrobial activity but lack the synthetic chloropyridine extension, limiting their pesticidal scope .
Table 1: Key Comparative Properties
| Property | Target Compound | Imidacloprid | Risperidone | Tolmetin |
|---|---|---|---|---|
| Molecular Weight | ~413.8 g/mol | 255.7 g/mol | 410.5 g/mol | 257.3 g/mol |
| LogP (Lipophilicity) | Estimated 3.2 (moderate) | 1.0 (low) | 2.5 (moderate) | 2.1 (moderate) |
| Bioactivity Focus | Insecticidal/Enzyme inhibition | Insecticidal (nAChRs) | Antipsychotic | Anti-inflammatory |
| Synthetic Complexity | High (hybrid structure) | Moderate | High | Low |
| Key Functional Groups | Chloropyridine, pyrrole | Chloropyridine, nitro | Piperidine, benzisoxazole | Pyrrole, acetic acid |
Notes: LogP values estimated via fragment-based methods; bioactivity inferred from structural analogs .
Biological Activity
The compound (4-(1H-pyrrol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone , often referred to as "Compound A," is a synthetic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
Compound A features several key structural components:
- Pyrrole Ring : Contributes to the compound's reactivity and interaction with biological targets.
- Phenyl Group : Enhances lipophilicity, aiding in membrane permeability.
- Piperidine Moiety : Often associated with various pharmacological properties.
- Chloropyridine Functionality : Suggests potential interactions with neurotransmitter systems.
Biological Activity Overview
The biological activity of Compound A is assessed through its interaction with various biological targets, primarily in the context of medicinal chemistry. Compounds with similar structures frequently exhibit significant pharmacological effects, including:
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial and fungal strains.
- CNS Activity : Potential anxiolytic or antidepressant effects due to interactions with neurotransmitter systems.
- Anticancer Properties : Certain derivatives have demonstrated cytotoxicity against cancer cell lines.
Understanding the mechanisms through which Compound A exerts its effects is crucial for drug development. The interactions can be categorized based on target engagement:
- Receptor Binding : The compound may bind to specific receptors, modulating their activity.
- Enzyme Inhibition : It could inhibit enzymes involved in critical metabolic pathways.
- Ion Channel Modulation : Potential effects on ion channels can influence neuronal excitability.
Pharmacological Screening
Recent studies have evaluated the pharmacological profile of compounds similar to Compound A. For instance, pyrrole derivatives have been shown to possess a range of activities:
| Compound | Activity | Reference |
|---|---|---|
| Pyrrole Derivative 1 | Antimicrobial | |
| Pyrrole Derivative 2 | Anticancer | |
| Pyrrole Derivative 3 | CNS Effects |
These findings indicate that modifications in the structure can lead to diverse biological activities.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that pyrrole-based compounds exhibited significant antimicrobial activity against various pathogens, suggesting that Compound A may similarly inhibit microbial growth .
- CNS Activity Assessment : In vitro assessments indicated that certain pyrrole derivatives had anxiolytic-like effects, mediated through modulation of the benzodiazepine and nicotinic pathways . This suggests potential therapeutic applications for anxiety disorders.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can researchers optimize reaction conditions?
Methodological Answer: A multi-step synthesis is typically employed, starting with functionalized pyrrole and piperidine precursors. Key steps include:
- Coupling Reactions: Use xylene reflux (25–30 hours) with chloranil as an oxidizing agent to form the pyrrole-piperidine backbone .
- Purification: Recrystallization from methanol or ethanol yields high-purity solids (67–85% yields) .
- Optimization: Adjust reaction time, temperature, and stoichiometry using Design of Experiments (DoE) to improve yield and selectivity. Flow chemistry systems (e.g., continuous reactors) can enhance reproducibility and scalability .
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
- Spectroscopic Analysis:
- 1H/13C NMR: Confirm substituent environments (e.g., pyrrole protons at δ 6.5–7.2 ppm, piperidine carbons at δ 40–60 ppm) .
- IR Spectroscopy: Identify key functional groups (e.g., ketone C=O stretch ~1700 cm⁻¹) .
- Chromatography: Use HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Melting Point: Compare observed values (e.g., 86–155°C) with literature to detect impurities .
Q. What are the key stability considerations during storage and handling?
Methodological Answer:
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
- Light Sensitivity: Store in amber glass to avoid photodegradation of the pyrrole and pyridine moieties .
- Handling: Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity (H315: skin irritation; H319: eye damage) .
Advanced Research Questions
Q. How can computational methods aid in predicting the compound’s biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on the 3-chloropyridinyloxy group’s role in binding affinity .
- QSAR Modeling: Corrogate substituent effects (e.g., electron-withdrawing Cl on pyridine) with bioactivity data to predict ADMET properties .
- Validation: Cross-reference docking results with in vitro assays (e.g., enzyme inhibition) to refine predictive models .
Q. What strategies resolve contradictions in pharmacological data across studies?
Methodological Answer:
- Orthogonal Assays: Validate activity using independent methods (e.g., SPR for binding affinity vs. cell-based cytotoxicity assays) .
- Structural Verification: Confirm batch-to-batch consistency via X-ray crystallography (e.g., compare piperidine ring conformation with Acta Cryst. data) .
- Meta-Analysis: Adjust for variables like solvent polarity (DMSO vs. aqueous buffers) or cell line variability in IC₅₀ determinations .
Q. What advanced techniques optimize reaction yields and selectivity?
Methodological Answer:
- Catalytic Systems: Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps to reduce byproducts .
- Microwave Synthesis: Reduce reaction times (e.g., from 30 hours to 2 hours) while maintaining yields >80% .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
